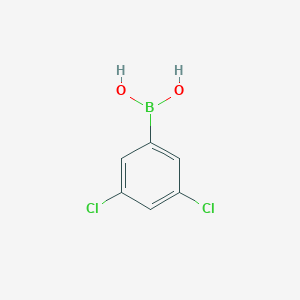

3,5-Dichlorophenylboronic acid

概要

説明

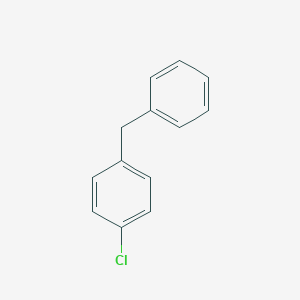

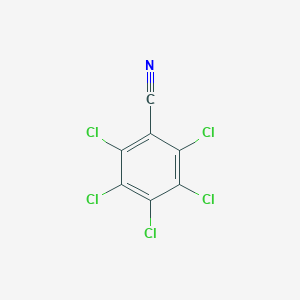

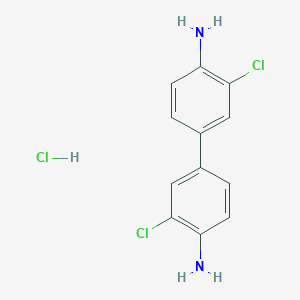

3,5-Dichlorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to off-white powder and its molecular formula is C6H5BCl2O2 .

Molecular Structure Analysis

The molecular structure of 3,5-Dichlorophenylboronic acid has been analyzed using density functional harmonic calculations . There are three conformers for this molecule, with the most stable conformer being the ct form . The geometrical parameters and energies have been obtained for all three conformers from DFT (B3LYP) with 6-311++G (d,p) basis set calculations .Chemical Reactions Analysis

3,5-Dichlorophenylboronic acid is used in various chemical reactions. For example, it is used in trifluoromethylation, intramolecular aromatic carbenoid insertion of biaryldiazoacetates, cyanation for the synthesis of aromatic nitriles, and lithiation of dihalophenyl dioxazaborocines for synthesis of functionalized dihalophenyl boronic acid .Physical And Chemical Properties Analysis

3,5-Dichlorophenylboronic acid has a density of 1.5±0.1 g/cm3, a boiling point of 351.7±52.0 °C at 760 mmHg, and a flash point of 166.5±30.7 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP is 2.79 .科学的研究の応用

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

3,5-Dichlorophenylboronic acid: is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.

Medicinal Chemistry: Drug Development

In medicinal chemistry, this compound serves as a building block for the synthesis of drug candidates. It’s involved in the creation of inhibitors that target specific proteins or enzymes within the body, potentially leading to new treatments for diseases .

Material Science: Functional Materials

The boronic acid group of 3,5-Dichlorophenylboronic acid is instrumental in the development of functional materials. Its ability to form stable covalent bonds with other organic compounds allows for the creation of novel materials with specific properties for industrial applications .

Environmental Studies: Pollutant Analysis

This compound is utilized in environmental studies, particularly in the synthesis of derivatives used for pollutant analysis. It helps in understanding the behavior and impact of various environmental contaminants, such as polychlorinated biphenyls (PCBs) .

Analytical Chemistry: Bioconjugation

3,5-Dichlorophenylboronic acid: is used in analytical chemistry for bioconjugation purposes. It can be used to modify biomolecules, such as proteins or antibodies, which can then be detected or quantified in various bioanalytical assays .

Industrial Applications: Catalyst Development

The compound is also significant in the development of catalysts used in industrial chemical processes. Its boronic acid moiety can interact with various metals to form complexes that catalyze important chemical reactions .

Fluorescent Probes: BODIPY Dyes

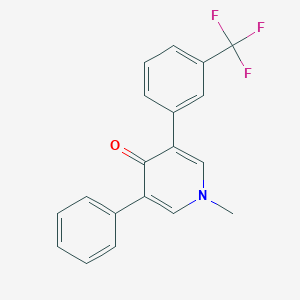

It contributes to the synthesis of phenyl boronic acid-containing BODIPY dyes. These dyes are functional and modular fluorescent tools used for tethering the glycan domain of antibodies, providing a method for the detection and analysis of glycoproteins .

Advanced Research: Lithiation Studies

In advanced research, 3,5-Dichlorophenylboronic acid is involved in lithiation studies. It is used to synthesize functionalized dihalophenyl boronic acids, which are valuable intermediates in the development of new chemical entities .

Safety and Hazards

When handling 3,5-Dichlorophenylboronic acid, it is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, and use personal protective equipment . In case of contact with skin or eyes, wash off immediately with soap and plenty of water . If symptoms persist, seek medical advice .

作用機序

Target of Action

3,5-Dichlorophenylboronic Acid is an intermediate for the synthesis of various pharmaceutical compounds . It is used in the Suzuki-Miyaura cross-coupling reaction , a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its targets through several chemical reactions. These include Suzuki-Miyaura cross-coupling , trifluoromethylation , intramolecular aromatic carbenoid insertion of biaryldiazoacetates , cyanation for the synthesis of aromatic nitriles , and lithiation of dihalophenyl dioxazaborocines for synthesis of functionalized dihalophenyl boronic acid .

Biochemical Pathways

The compound is involved in various biochemical pathways. For instance, it is used in the Suzuki-Miyaura cross-coupling reaction , which is a type of palladium-catalyzed cross coupling reaction. This reaction is a key step in the synthesis of many organic compounds .

Pharmacokinetics

It is known that the compound is soluble in methanol , which suggests it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.

Result of Action

The compound’s action results in the synthesis of various pharmaceutical compounds . For example, it has been found to facilitate the transport of various ribonucleosides in and out of liposomes (artificial cells) .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature to maintain its stability. The compound’s reactivity may also be affected by the presence of other chemicals in its environment.

特性

IUPAC Name |

(3,5-dichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYRKAIKWFHQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370222 | |

| Record name | 3,5-Dichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichlorophenylboronic acid | |

CAS RN |

67492-50-6 | |

| Record name | 3,5-Dichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichlorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most stable conformation of 3,5-Dichlorophenylboronic acid, and how was this determined?

A: Density Functional Theory (DFT) calculations using the B3LYP method and 6-311++G(d,p) basis set revealed that the ct form is the most stable conformer of 3,5-Dichlorophenylboronic acid. [] This conclusion arises from comparing the calculated energies of the three possible conformers. You can find a detailed analysis of the conformational analysis in the research article available here: .

Q2: How does 3,5-Dichlorophenylboronic acid interact with lipid bilayers, and what is the significance of this interaction?

A: Research shows that 3,5-Dichlorophenylboronic acid can facilitate the transport of ribonucleosides across lipid bilayers. [] This transport is attributed to the formation of a lipophilic, trigonal boronate ester between the boronic acid and the ribonucleoside. This interaction allows the complex to traverse the lipid bilayer, effectively transporting the ribonucleoside. The study exploring this interaction in detail is available here: .

Q3: What spectroscopic techniques were used to characterize 3,5-Dichlorophenylboronic acid, and what information do they provide?

A: Researchers utilized Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to analyze 3,5-Dichlorophenylboronic acid in its solid phase. [] These techniques provide insights into the vibrational modes of the molecule, which are then compared to theoretically calculated vibrations to confirm the structural assignments and understand the molecule's vibrational characteristics. For a comprehensive analysis of the spectroscopic data and its interpretation, refer to: .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B42980.png)

![6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole](/img/structure/B42982.png)